Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry. This compound features a unique spirocyclic structure, which provides a distinct three-dimensional shape and offers various functional handles for further chemical modifications .
Preparation Methods
The synthesis of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate can be compared with other similar spirocyclic compounds, such as:
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the presence of an oxygen atom in the ring.
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: Another similar compound with a different arrangement of atoms in the spirocyclic ring.
The uniqueness of this compound lies in its specific spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)12(13)6-4-5-7-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMBOVQSVYLOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C12CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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